molecular formula C18H19ClN2O2 B1443878 N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide CAS No. 1391051-79-8

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide

Cat. No.: B1443878
CAS No.: 1391051-79-8
M. Wt: 330.8 g/mol
InChI Key: KAXDPJWZBVWQEG-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is a chemical compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol . . This compound is characterized by its complex structure, which includes benzyl, amino, oxoethyl, and chloroacetamide groups.

Properties

IUPAC Name

N-benzyl-2-[benzyl-(2-chloroacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-11-18(23)21(13-16-9-5-2-6-10-16)14-17(22)20-12-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXDPJWZBVWQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then reacted with benzylamine to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide involves its interaction with biological targets through its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity . The benzyl groups may facilitate binding to hydrophobic pockets in proteins or other macromolecules .

Biological Activity

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide, with the CAS number 1391051-79-8 and molecular formula C18H19ClN2O2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

  • Molecular Weight : 330.81 g/mol
  • Boiling Point : Not available
  • Melting Point : Not available
  • Solubility : Not available

Research indicates that compounds similar to this compound exhibit protective effects against cellular stressors, particularly in pancreatic β-cells. A study highlighted a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives that demonstrated significant protective activity against endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes management .

Key Findings:

  • β-cell Protection : The derivative compound WO5m showed maximal β-cell protective activity at 100% with an EC50 value of 0.1 ± 0.01 μM against ER stress induced by tunicamycin (Tm). This suggests a strong potential for therapeutic applications in diabetes treatment .
  • Mechanism : The protective effect was attributed to the inhibition of apoptotic pathways, as evidenced by decreased levels of cleaved caspase-3 and PARP in treated cells .

Case Studies

  • Diabetes Research : A study focused on the synthesis and evaluation of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs revealed that these compounds could significantly enhance β-cell survival under stress conditions. The findings indicated that manipulating the chemical structure could yield compounds with improved solubility and potency, essential for drug development .
  • Anti-inflammatory Potential : Another compound related to chloroacetamides demonstrated anti-inflammatory properties by inhibiting glutaredoxin 1 (Grx1) activity in microglial cells. This compound exhibited an IC50 value of 37 μM and reduced inflammatory gene transcription in response to lipopolysaccharide stimulation . Although not directly linked to this compound, these findings suggest a broader class effect that may extend to this compound.

Comparative Analysis

The following table summarizes the biological activities and findings related to this compound and its derivatives:

Compound NameActivityEC50/IC50 ValueMechanism
WO5mβ-cell protection0.1 ± 0.01 μMInhibition of apoptosis via ER stress modulation
CWR-J02Anti-inflammatory37 μMInhibition of Grx1 activity, reducing inflammatory response

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide
Reactant of Route 2
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N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide

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